

# ART0380: A Technical Overview of its Effects on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[3][4] It is activated in response to single-stranded DNA (ssDNA) and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[5] By inhibiting ATR, ART0380 disrupts these crucial cellular processes, leading to an accumulation of DNA damage and ultimately inducing synthetic lethality, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) deficiency.[2][6] This document provides a comprehensive technical overview of the preclinical and clinical data on ART0380's effect on cell cycle checkpoints, its mechanism of action, and detailed experimental protocols.

# Mechanism of Action: ATR Inhibition and Cell Cycle Abrogation

**ART0380** functions as an ATP-competitive inhibitor of the ATR kinase. The primary downstream effector of ATR in cell cycle control is the checkpoint kinase 1 (CHK1).[7] Upon activation by ATR, CHK1 phosphorylates and inactivates CDC25 phosphatases, which are



essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[7] By inhibiting ATR, **ART0380** prevents the phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[8] This forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent cell death.[9] This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, often due to mutations in p53 or ATM, as they are heavily reliant on the S and G2/M checkpoints for survival.[9]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data on the in vitro and clinical efficacy of **ART0380**.

Table 1: In Vitro Activity of ART0380



| Parameter                             | Value                                                       | Cell Line/System      | Reference |
|---------------------------------------|-------------------------------------------------------------|-----------------------|-----------|
| ATR-ATRIP Complex Inhibition (IC50)   | 51.7 nM                                                     | Biochemical Assay     |           |
| Cell Growth Inhibition (EC50)         |                                                             |                       |           |
| NCI-H23 (ATM LOF)                     | -<br>0.13 μM                                                | 7-day MTT assay       | [6]       |
| Granta-519 (ATM<br>LOF)               | Not explicitly stated,<br>but robust inhibition<br>observed | 7-day MTT assay       | [6]       |
| LoVo (Colorectal<br>Adenocarcinoma)   | 1 μΜ                                                        | 7-day MTT assay       | [6]       |
| CCD-18Co (Normal<br>Colon Fibroblast) | 6.4 μΜ                                                      | 7-day MTT assay       | [6]       |
| NCI-H460 (Parental)                   | ~1 µM (estimated)                                           | 7-10 day growth assay | [6]       |
| NCI-H460 (ATM KO)                     | ~0.1 µM (estimated)                                         | 7-10 day growth assay | [6]       |
| Calu-6 (Parental)                     | >1 μM (estimated)                                           | 7-10 day growth assay | [6]       |
| Calu-6 (ATM KO)                       | ~0.1 μM (estimated)                                         | 7-10 day growth assay | [6]       |
| PC-3 (Parental)                       | >1 μM (estimated)                                           | 7-10 day growth assay | [6]       |
| PC-3 (ATM KO)                         | ~0.1 μM (estimated)                                         | 7-10 day growth assay | [6]       |

Table 2: Clinical Efficacy of **ART0380** in Combination with Irinotecan (STELLA Phase 1/2a Trial)



| Patient Population                                   | Confirmed Overall<br>Response Rate (cORR) | Reference |
|------------------------------------------------------|-------------------------------------------|-----------|
| ATM-negative Solid Tumors                            | 50%                                       | [1]       |
| ATM-deficient (ATM-low or ATM-negative) Solid Tumors | 37%                                       | [1]       |

Table 3: Effect of ART0380 on Cell Cycle Distribution in NCI-H460 Cells (48-hour treatment)

| Cell Line              | ART0380<br>Concentrati<br>on | G1 Phase<br>(%)<br>(estimated) | S Phase (%)<br>(estimated) | G2/M Phase<br>(%)<br>(estimated) | Reference |
|------------------------|------------------------------|--------------------------------|----------------------------|----------------------------------|-----------|
| NCI-H460<br>(Parental) | 0 μΜ                         | 55                             | 20                         | 25                               | [6]       |
| 0.1 μΜ                 | 50                           | 25                             | 25                         | [6]                              |           |
| 1 μΜ                   | 45                           | 30                             | 25                         | [6]                              |           |
| NCI-H460<br>(ATM KO)   | 0 μΜ                         | 50                             | 25                         | 25                               | [6]       |
| 0.1 μΜ                 | 10                           | 15                             | 75                         | [6]                              |           |
| 1 μΜ                   | 5                            | 10                             | 85                         | [6]                              | -         |

Note: Percentages are estimated from the provided histograms in the source.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway affected by **ART0380** and the general workflows for the experimental protocols described below.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Propidium Iodide (PI)/RNase Staining Solution (#4087) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. A stable propidium iodide staining procedure for flow cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual







Meeting 2025 - Artios Pharma [artios.com]

- 6. crpr-su.se [crpr-su.se]
- 7. Assay in Summary ki [bindingdb.org]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- To cite this document: BenchChem. [ART0380: A Technical Overview of its Effects on Cell Cycle Checkpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384150#art0380-s-effect-on-cell-cycle-checkpoints]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com